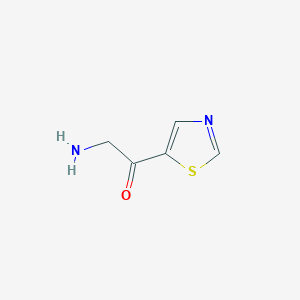
2-Amino-1-(1,3-thiazol-5-yl)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-1-(1,3-thiazol-5-yl)ethan-1-one is an organic compound with the molecular formula C5H6N2OS. It features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-1-(1,3-thiazol-5-yl)ethan-1-one typically involves the reaction of 2-bromo-1-(1,3-thiazol-5-yl)ethan-1-one with ammonia or an amine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained between 0°C and 50°C .
Industrial Production Methods: In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields higher purity products. The use of automated systems and reactors can further enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Amino-1-(1,3-thiazol-5-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed for substitution reactions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
2-Amino-1-(1,3-thiazol-5-yl)ethan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mécanisme D'action
The mechanism of action of 2-Amino-1-(1,3-thiazol-5-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to the activation or inhibition of biochemical pathways, resulting in various physiological effects .
Comparaison Avec Des Composés Similaires
- 2-Amino-1,3-thiazole
- 2-Amino-5-(hydroxymethyl)thiazole
- 2-Amino-4-methylthiazole
Comparison: Compared to these similar compounds, 2-Amino-1-(1,3-thiazol-5-yl)ethan-1-one is unique due to its specific substitution pattern on the thiazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C5H6N2OS |
|---|---|
Poids moléculaire |
142.18 g/mol |
Nom IUPAC |
2-amino-1-(1,3-thiazol-5-yl)ethanone |
InChI |
InChI=1S/C5H6N2OS/c6-1-4(8)5-2-7-3-9-5/h2-3H,1,6H2 |
Clé InChI |
ZDJDPMQFXNCCQZ-UHFFFAOYSA-N |
SMILES canonique |
C1=C(SC=N1)C(=O)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


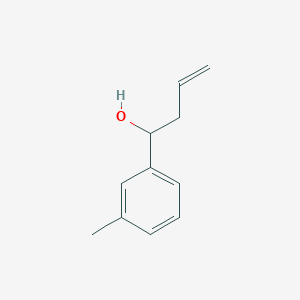
![Methyl((2-[(4-methyl-4H-1,2,4-triazol-3-YL)sulfanyl]ethyl))amine](/img/structure/B13237784.png)
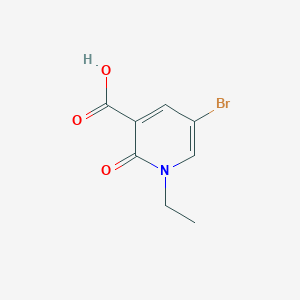

amine](/img/structure/B13237795.png)
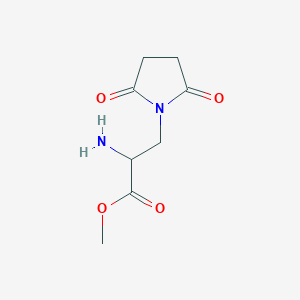
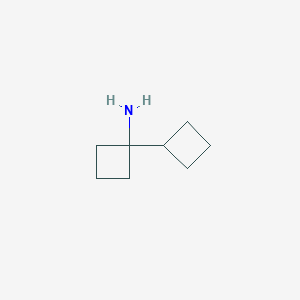
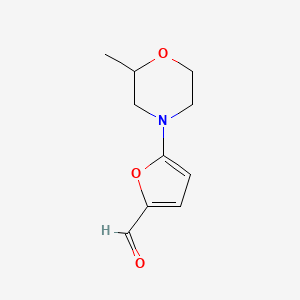
![2-{[1-(Propan-2-yl)piperidin-4-yl]amino}ethan-1-ol](/img/structure/B13237822.png)
![Benzyl N-[(2S)-1-cyanobut-3-en-2-yl]carbamate](/img/structure/B13237839.png)


![tert-Butyl 4-[(2,2-dimethylcyclopropyl)methyl]piperazine-1-carboxylate](/img/structure/B13237851.png)

